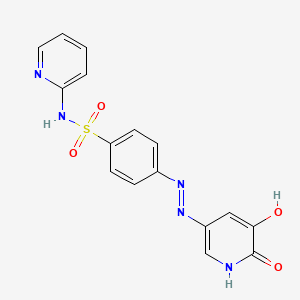
N-((1-Benzylpiperidin-4-yl)methyl)-3-fluoropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-Benzylpiperidin-4-yl)methyl)-3-fluoropyridin-2-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a benzyl group, and a fluoropyridine moiety, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Benzylpiperidin-4-yl)methyl)-3-fluoropyridin-2-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 1-benzylpiperidin-4-one with appropriate reagents to introduce the fluoropyridine moiety. The reaction conditions often include the use of solvents like ethanol and THF, and reagents such as sodium borohydride for reduction steps .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-Benzylpiperidin-4-yl)methyl)-3-fluoropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Commonly used to reduce ketones or aldehydes to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic ring
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
N-((1-Benzylpiperidin-4-yl)methyl)-3-fluoropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of N-((1-Benzylpiperidin-4-yl)methyl)-3-fluoropyridin-2-amine involves its interaction with specific molecular targets. It may act on neurotransmitter systems, influencing pathways related to neurological functions. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)-2-methylpyrazole-3-carboxamide
- 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine
- N′-(1-Benzylpiperidin-4-yl)acetohydrazide
Uniqueness
N-((1-Benzylpiperidin-4-yl)methyl)-3-fluoropyridin-2-amine is unique due to its specific combination of a piperidine ring, benzyl group, and fluoropyridine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C18H22FN3 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoropyridin-2-amine |
InChI |
InChI=1S/C18H22FN3/c19-17-7-4-10-20-18(17)21-13-15-8-11-22(12-9-15)14-16-5-2-1-3-6-16/h1-7,10,15H,8-9,11-14H2,(H,20,21) |
Clé InChI |
NDEAIYMDNJLDDA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CNC2=C(C=CC=N2)F)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Pyridinium, 1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, (6R-trans)-](/img/structure/B12813855.png)
![N,N-diethyl-5-methyl-12,13-diphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12813863.png)

![2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12813878.png)
![N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12813886.png)




